
2-(4,6-Dichloroquinazolin-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-Dichloroquinazolin-2-yl)acetonitrile is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dichloroquinazolin-2-yl)acetonitrile typically involves the reaction of 4,6-dichloroquinazoline with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the quinazoline ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-(4,6-Dichloroquinazolin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of 2-(4,6-dichloroquinazolin-2-yl)ethylamine.
Substitution: Formation of 2-(4,6-diaminoquinazolin-2-yl)acetonitrile or 2-(4,6-dithioquinazolin-2-yl)acetonitrile.
科学的研究の応用
2-(4,6-Dichloroquinazolin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antiproliferative agent against various cancer cell lines.
Medicine: Explored for its potential use in developing new anticancer and antiviral drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(4,6-Dichloroquinazolin-2-yl)acetonitrile involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound can induce apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting the growth of cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in DNA replication and repair .
類似化合物との比較
Similar Compounds
- 2-(4-Bromophenyl)-quinazolin-4(3H)-one
- 2-(4-Chlorophenyl)-quinazolin-4(3H)-one
- 4,6,7-Substituted quinazoline derivatives
Uniqueness
2-(4,6-Dichloroquinazolin-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro groups at the 4 and 6 positions enhances its reactivity and potential as a pharmacophore . Compared to other quinazoline derivatives, this compound exhibits a broader range of biological activities and higher potency in certain applications .
特性
分子式 |
C10H5Cl2N3 |
|---|---|
分子量 |
238.07 g/mol |
IUPAC名 |
2-(4,6-dichloroquinazolin-2-yl)acetonitrile |
InChI |
InChI=1S/C10H5Cl2N3/c11-6-1-2-8-7(5-6)10(12)15-9(14-8)3-4-13/h1-2,5H,3H2 |
InChIキー |
GNCNYAVKIVUSMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=NC(=N2)CC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


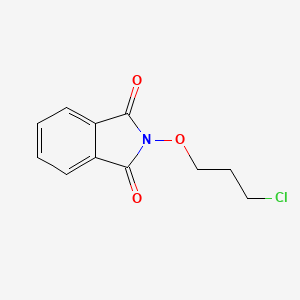
![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
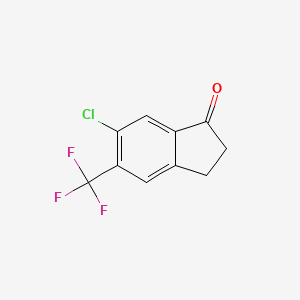
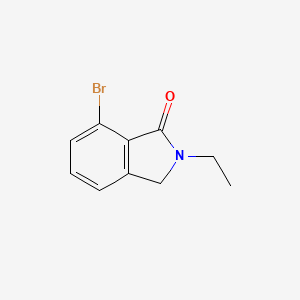
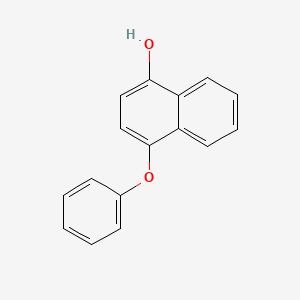

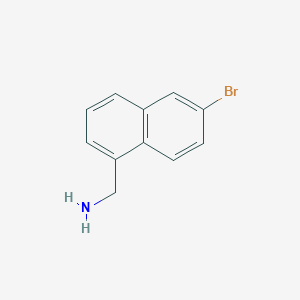
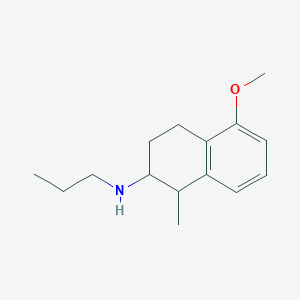
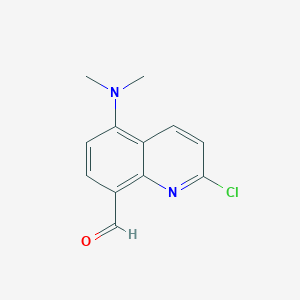
![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)

![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)

